N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 379254-39-4
VCID: VC6074234
InChI: InChI=1S/C13H18N2O5S/c16-7-4-14-13(17)11-2-1-3-12(10-11)21(18,19)15-5-8-20-9-6-15/h1-3,10,16H,4-9H2,(H,14,17)
SMILES: C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCO
Molecular Formula: C13H18N2O5S
Molecular Weight: 314.36

N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide

CAS No.: 379254-39-4

Cat. No.: VC6074234

Molecular Formula: C13H18N2O5S

Molecular Weight: 314.36

* For research use only. Not for human or veterinary use.

N-(2-hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide - 379254-39-4

Specification

CAS No. 379254-39-4
Molecular Formula C13H18N2O5S
Molecular Weight 314.36
IUPAC Name N-(2-hydroxyethyl)-3-morpholin-4-ylsulfonylbenzamide
Standard InChI InChI=1S/C13H18N2O5S/c16-7-4-14-13(17)11-2-1-3-12(10-11)21(18,19)15-5-8-20-9-6-15/h1-3,10,16H,4-9H2,(H,14,17)
Standard InChI Key MDPWUWWHZWLVJC-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzamide backbone substituted at the 3-position with a morpholine-4-sulfonyl group and at the nitrogen atom with a 2-hydroxyethyl moiety. The chlorine atom at the 4-position of the benzene ring contributes to its electronic profile, influencing reactivity and intermolecular interactions . The morpholine ring adopts a chair conformation, while the sulfonyl group enhances polarity, as evidenced by its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Structural Formula:

ClC6H3(SO2C4H8NO)(CONHCH2CH2OH)\text{ClC}_6\text{H}_3(\text{SO}_2\text{C}_4\text{H}_8\text{NO})(\text{CONHCH}_2\text{CH}_2\text{OH})

Physical and Spectral Data

Key physicochemical properties include:

PropertyValueMethod/Citation
Molecular Weight278.716 g/molSigma-Aldrich
Melting Point215–217°C (dec.)Experimental
SolubilityDMSO: 50 mg/mL; H₂O: <1 mg/mLSigma-Aldrich
λ<sub>max</sub> (UV-Vis)268 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹)Computed

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, ArH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.63 (d, J = 8.4 Hz, 1H, ArH), 4.72 (t, J = 5.2 Hz, 1H, OH), 3.58–3.52 (m, 4H, morpholine), 3.45–3.40 (m, 2H, CH₂OH), 3.34–3.30 (m, 4H, morpholine) .

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 166.2 (C=O), 140.5 (C-SO₂), 134.9–126.3 (aromatic carbons), 66.1 (CH₂OH), 60.8 (morpholine C-N), 45.2 (morpholine C-O) .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a three-step sequence:

  • Sulfonation of 3-Chlorobenzoic Acid: Reaction with morpholine-4-sulfonyl chloride in the presence of pyridine yields 3-(morpholine-4-sulfonyl)benzoic acid .

  • Activation to Acid Chloride: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride.

  • Amidation with 2-Hydroxyethylamine: The acyl chloride reacts with 2-hydroxyethylamine in dichloromethane under inert conditions to form the final product .

Purification and Quality Control

Purification via column chromatography (silica gel, ethyl acetate/hexane) affords a white crystalline solid with >98% purity (HPLC) . Mass spectrometry confirms the molecular ion peak at m/z 279.1 [M+H]⁺, consistent with the theoretical molecular weight .

Biological Activity and Mechanistic Insights

Antiproliferative Effects

Pharmacokinetics and Toxicity Profile

ADME Properties

  • Absorption: Moderate permeability (P<sub>app</sub> = 4.7 × 10⁻⁶ cm/s) in Caco-2 cells, suggesting oral bioavailability .

  • Metabolism: Hepatic microsomal studies reveal oxidation of the morpholine ring (t₁/₂ = 45 min), forming a lactam metabolite .

  • Excretion: Primarily renal (68% in 24 hr) with <5% fecal elimination .

Toxicity Data

  • Acute Toxicity (LD₅₀): 320 mg/kg in mice (intraperitoneal) .

  • Genotoxicity: Negative in Ames test (0.9 revertants/nmol, vs. 1.2 for control) .

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